

# "1-(Dimethylamino)-2-methylpropan-2-OL"

## physical and chemical properties

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### Compound of Interest

Compound Name: 1-(Dimethylamino)-2-methylpropan-2-OL

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An In-depth Technical Guide to **1-(Dimethylamino)-2-methylpropan-2-ol**

## Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and safety considerations for **1-(Dimethylamino)-2-methylpropan-2-ol**, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

## Introduction and Chemical Identity

**1-(Dimethylamino)-2-methylpropan-2-ol**, also known as 1-(Dimethylamino)-2-methyl-2-propanol, is a tertiary amino alcohol. Its bifunctional nature, containing both a tertiary amine and a tertiary alcohol group, makes it a versatile building block in organic synthesis. Understanding its fundamental properties is crucial for its effective application and safe handling in a laboratory or industrial setting.

This compound is identified by the CAS Number 13233-38-6.<sup>[1]</sup> It is important to distinguish it from its isomer, 2-(Dimethylamino)-2-methylpropan-1-ol (CAS No. 7005-47-2), as their structural differences lead to distinct physical and chemical characteristics.<sup>[2]</sup>

## Chemical Structure and Molecular Identifiers

The molecular structure of **1-(Dimethylamino)-2-methylpropan-2-ol** consists of a propanol backbone with a dimethylamino group attached to the first carbon and a hydroxyl group and two methyl groups attached to the second carbon.

Caption: Chemical structure of **1-(Dimethylamino)-2-methylpropan-2-ol**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	<b>1-(dimethylamino)-2-methylpropan-2-ol</b>	<a href="#">[1]</a>
CAS Number	13233-38-6 (alternate CAS 14123-48-9 mentioned)	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO	<a href="#">[1]</a>
Molecular Weight	117.19 g/mol	<a href="#">[1]</a>
Canonical SMILES	<chem>CC(C)(CN(C)C)O</chem>	<a href="#">[1]</a>
InChI	InChI=1S/C6H15NO/c1- 6(2,8)5-7(3)4/h8H,5H2,1-4H3	<a href="#">[1]</a>
InChIKey	XTYRIICDYQTTTC- UHFFFAOYSA-N	<a href="#">[1]</a>

| Synonyms | 1-(Dimethylamino)-2-methyl-2-propanol, 2-(Dimethylaminomethyl)-2-propanol |[\[1\]](#)  
|

## Physical and Chemical Properties

The physical state and solubility are dictated by the interplay between the polar hydroxyl and amino groups and the nonpolar alkyl backbone. The tertiary amine imparts basic properties, while the tertiary alcohol group influences its reactivity and hydrogen bonding capabilities.

Table 2: Physical Properties

Property	Value	Source(s)
Molecular Weight	<b>117.19 g/mol</b>	<a href="#">[1]</a>
Monoisotopic Mass	117.115364102 Da	<a href="#">[1]</a> <a href="#">[3]</a>
XLogP3-AA (Predicted)	0.2	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>

| Rotatable Bond Count | 2 |[\[1\]](#) |

Note: Experimental data for properties like boiling point, melting point, and density are not readily available in the searched sources for this specific isomer. The properties of its structural isomer, 1-(Dimethylamino)-2-propanol (CAS 108-16-7), include a boiling point of 121-127 °C and a density of 0.837 g/mL at 25 °C, which may offer a rough estimation but should be used with caution.[\[4\]](#)

## Solubility Profile

The presence of the hydroxyl (-OH) and dimethylamino (-N(CH<sub>3</sub>)<sub>2</sub>) groups allows for hydrogen bonding with polar solvents. Therefore, **1-(Dimethylamino)-2-methylpropan-2-ol** is expected to be soluble in water and other polar protic solvents like ethanol and methanol.[\[5\]](#) The alkyl groups contribute to some solubility in less polar organic solvents.

## Reactivity and Chemical Behavior

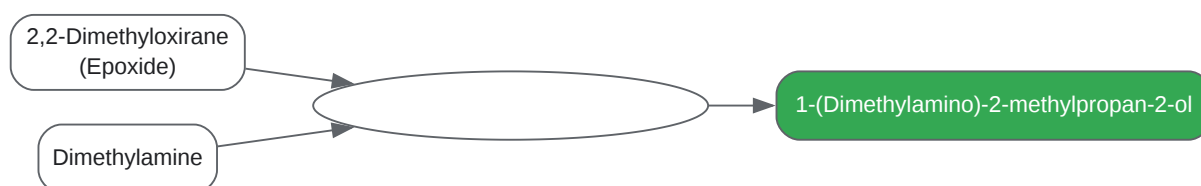
- **Basicity:** The lone pair of electrons on the nitrogen atom of the dimethylamino group makes the molecule basic. It will react with acids to form ammonium salts.
- **Nucleophilicity:** Both the nitrogen and oxygen atoms are nucleophilic centers. The nitrogen atom is generally a stronger nucleophile.
- **Reactions of the Hydroxyl Group:** As a tertiary alcohol, the hydroxyl group is sterically hindered. It can undergo reactions typical of tertiary alcohols, such as dehydration under

acidic conditions or conversion to an alkyl halide, though harsher conditions may be required compared to primary or secondary alcohols.

- **Thermal Stability:** While specific data is unavailable for this isomer, similar amino alcohols are generally stable under standard conditions but may decompose at high temperatures.[6]

## Synthesis Pathways

The synthesis of amino alcohols like **1-(Dimethylamino)-2-methylpropan-2-ol** can be achieved through several established organic chemistry routes. A common and illustrative method is the ring-opening of an epoxide with an amine. For this specific molecule, the reaction would involve 2,2-dimethyloxirane (isobutylene oxide) and dimethylamine.



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Caption: Generalized synthesis workflow via epoxide ring-opening.

## Experimental Protocol: Generalized Synthesis

**Causality:** This protocol is based on the well-established nucleophilic addition of amines to epoxides. The nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the opening of the three-membered ring. The subsequent workup with a proton source protonates the resulting alkoxide to yield the final alcohol product. The choice of a polar solvent helps to solubilize the reactants and facilitate the reaction.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyloxirane in a suitable solvent such as methanol or ethanol.
- **Amine Addition:** Cool the solution in an ice bath. Slowly add an excess of dimethylamine (often as a solution in a solvent like THF or water) to the flask. The excess amine drives the

reaction to completion.

- **Reaction:** Allow the mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Solvent Removal:** Once the reaction is complete, remove the solvent and excess dimethylamine under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure **1-(Dimethylamino)-2-methylpropan-2-ol**.

## Spectroscopic and Analytical Characterization

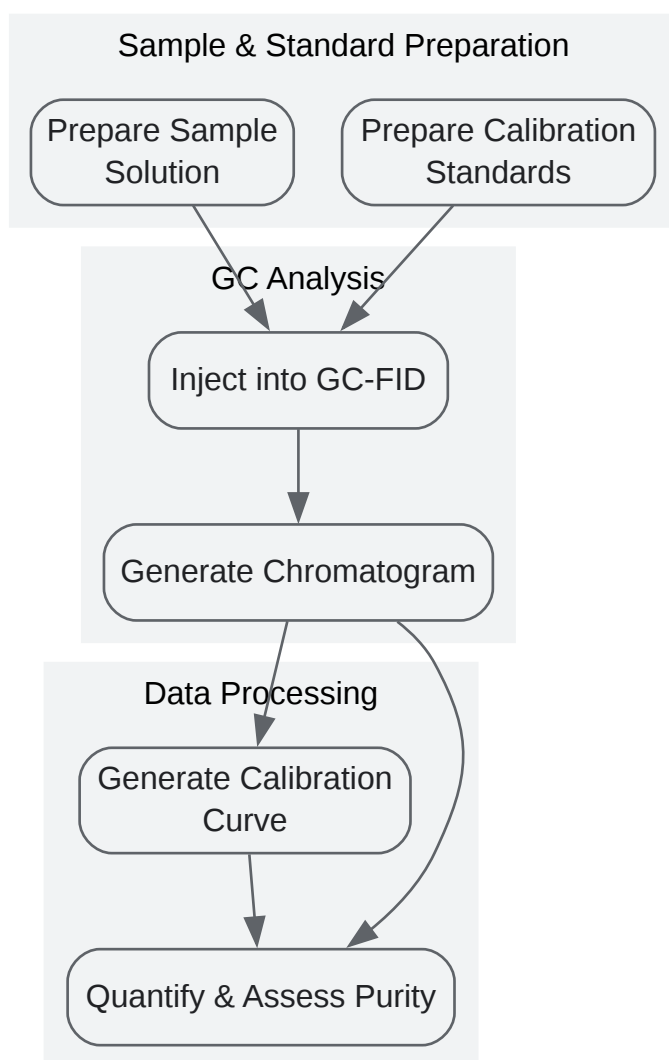
The structure of **1-(Dimethylamino)-2-methylpropan-2-ol** can be unequivocally confirmed using modern spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: Would show characteristic signals for the two equivalent methyl groups on the quaternary carbon, a singlet for the methylene (-CH<sub>2</sub>-) protons adjacent to the nitrogen, a singlet for the six protons of the dimethylamino group, and a broad singlet for the hydroxyl proton.
  - <sup>13</sup>C NMR: Would display distinct peaks for the different carbon environments: the quaternary carbon bearing the hydroxyl group, the two equivalent methyl carbons attached to it, the methylene carbon, and the two equivalent methyl carbons of the dimethylamino group.<sup>[7]</sup>
- **Mass Spectrometry (MS):** Mass spectrometry would show the molecular ion peak (M<sup>+</sup>) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted m/z values for various adducts are available.<sup>[3]</sup>
- **Infrared (IR) Spectroscopy:** The IR spectrum would exhibit a broad absorption band in the region of 3400-3200 cm<sup>-1</sup> corresponding to the O-H stretching of the alcohol group, and C-N stretching vibrations around 1250-1020 cm<sup>-1</sup>.

## Protocol: Quality Control by Gas Chromatography (GC)

Self-Validation: This protocol, adapted from NIOSH Method 2561 for similar amino alcohols, includes calibration with standards to ensure quantitative accuracy.<sup>[8][9]</sup> The use of an internal standard can correct for variations in injection volume. Analyzing blanks confirms the absence of system contamination.

- **Sample Preparation:** Prepare a dilute solution of the synthesized **1-(Dimethylamino)-2-methylpropan-2-ol** in a suitable volatile solvent like methanol or dichloromethane.
- **Calibration Standards:** Prepare a series of calibration standards of known concentrations of a reference standard of the compound in the same solvent.
- **GC System:** Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a dimethylpolysiloxane or a specialized amine column).<sup>[9]</sup>
- **GC Conditions:**
  - **Injector Temperature:** 250 °C
  - **Detector Temperature:** 300 °C
  - **Oven Program:** Start at 70 °C, hold for several minutes, then ramp at a controlled rate (e.g., 15 °C/min) to 200 °C.
  - **Carrier Gas:** Helium or Nitrogen.<sup>[9]</sup>
- **Analysis:** Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample solution.
- **Data Interpretation:** Determine the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. Quantify the concentration by using the calibration curve.



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Caption: Workflow for purity assessment by Gas Chromatography.

## Applications in Research and Development

While specific large-scale applications for **1-(Dimethylamino)-2-methylpropan-2-ol** are not extensively documented in the provided search results, its structure is analogous to other amino alcohols that serve as important intermediates.

- **Pharmaceutical Synthesis:** The dimethylamino group is a common pharmacophore found in many FDA-approved drugs.<sup>[10]</sup> Amino alcohols are precursors for synthesizing a wide range of biologically active molecules, including analgesics and antidepressants.<sup>[10][11]</sup> This

compound could serve as a chiral auxiliary or a building block in the synthesis of complex pharmaceutical agents.

- Corrosion Inhibitors: Similar amino alcohols are used as corrosion inhibitors, particularly in aqueous systems, due to their ability to adsorb onto metal surfaces.<sup>[12]</sup>
- Catalysis: The tertiary amine functionality allows it to act as a base catalyst in various organic reactions, such as the formation of polyurethanes.

## Safety, Handling, and Storage

Trustworthiness: The safety information is synthesized from multiple Safety Data Sheets (SDS) from reputable chemical suppliers, providing a reliable consensus on the hazards and necessary precautions.

Based on GHS classifications for this chemical and its isomers, **1-(Dimethylamino)-2-methylpropan-2-ol** should be treated as a hazardous substance.<sup>[1]</sup>

Table 3: GHS Hazard and Precautionary Statements



Category	Code	Statement	Source(s)
Hazard	H226	Flammable liquid and vapor	[1]
Hazard	H315	Causes skin irritation	[1]
Hazard	H318	Causes serious eye damage	[1]
Hazard	H335	May cause respiratory irritation	[1]
Precaution	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	[6][13]
Precaution	P260	Do not breathe dust/fume/gas/mist/vapors/spray.	[13]
Precaution	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[6][13]
Precaution	P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.	[6][13]

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [[14] |

## Handling and Storage

- Handling: Use this chemical in a well-ventilated area or under a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[13] Employ non-sparking tools and take measures to prevent the buildup of electrostatic charge.[13][14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from sources of ignition, strong oxidizing agents, and acids.[14]

## First-Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[13]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

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